6-Thia-7-azaspiro[3.4]octane 6,6-dioxide

Medicinal Chemistry Drug Discovery Scaffold Design

Choose 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide for your kinase inhibitor programs requiring exceptional selectivity. Documented class-level evidence demonstrates up to 1000-fold selectivity improvements versus non-spirocyclic analogs. This [3.4] spirocyclic sultam (free base) is a geometrically constrained isostere for carboxylic acids/amides, validated by the clinical success of odevixibat. Its rigid 3D architecture and secondary amine handle make it ideal for fragment-based screening and DEL synthesis. Do not risk SAR derailment with inferior analogs—this exact scaffold geometry is critical for reproducible results.

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
Cat. No. B13478854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thia-7-azaspiro[3.4]octane 6,6-dioxide
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESC1CC2(C1)CNS(=O)(=O)C2
InChIInChI=1S/C6H11NO2S/c8-10(9)5-6(4-7-10)2-1-3-6/h7H,1-5H2
InChIKeyMYJBLABATLXUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Thia-7-azaspiro[3.4]octane 6,6-dioxide: Core Properties and Procurement Identifiers for a Spirocyclic Sulfonamide Building Block


6-Thia-7-azaspiro[3.4]octane 6,6-dioxide (CAS 2361792-29-0) is a heterocyclic spirocyclic sulfonamide characterized by a rigid [3.4] spiro junction integrating a cyclic sulfonamide moiety (sultam) with a cyclobutane ring . The compound possesses a molecular formula of C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol, with a predicted density of 1.35 ± 0.1 g/cm³ and boiling point of 289.1 ± 23.0 °C [1]. As a building block, it is commercially available from multiple vendors at purity levels of 95% or 98%, with batch-specific analytical documentation including NMR, HPLC, and GC . The scaffold belongs to the broader class of spirocyclic sulfonamides, which have been validated in drug discovery as Akt inhibitors with up to 1000-fold selectivity improvements over non-spirocyclic comparators, establishing the structural class as a privileged motif for medicinal chemistry applications [2].

Why Generic Substitution of 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide with Similar Building Blocks Carries Scientific and Procurement Risk


Generic substitution of 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide with other azaspiro sulfonamide analogs is scientifically unsound because subtle structural variations within the spirocyclic sulfonamide family produce markedly different molecular properties and synthetic outcomes . The [3.4] spiro ring system imposes a specific spatial orientation of the nitrogen and sulfonyl groups that governs both reactivity in downstream transformations and the ultimate three-dimensional conformation of derivative compounds [1]. Even closely related analogs—such as 6-Thia-2-azaspiro[3.4]octane 6,6-dioxide or 1-thia-6-azaspiro[3.4]octane 1,1-dioxide—differ in the position of the nitrogen atom within the spiro framework, altering nucleophilicity, steric accessibility, and hydrogen-bonding geometry . In drug discovery contexts, spirocyclic sulfonamides have demonstrated that specific scaffold geometry directly determines biological selectivity, with optimized spiro systems achieving up to 1000-fold improvements in kinase selectivity versus non-spirocyclic comparators [2]. Substituting this exact scaffold with an analog that appears similar on paper introduces uncontrolled variables that can derail structure-activity relationships, compromise synthetic route reproducibility, and invalidate cross-study comparisons.

Quantitative Differentiation Evidence for 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide vs. Azaspiro Sulfonamide Analogs


Spirocyclic Scaffold Rigidity vs. Non-Spirocyclic Sulfonamides: Fsp³ and Conformational Constraint Evidence

The 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide scaffold provides a high fraction of sp³-hybridized carbons (Fsp³) and rigid conformational constraint inherent to the spirocyclic architecture, which has been quantitatively linked to improved drug-like properties. In a systematic analysis of spirocyclic sulfonamide Akt inhibitors, the introduction of spirocyclic constraint enabled up to 1000-fold improvement in PKA selectivity compared to non-spirocyclic chromane-based precursors while maintaining favorable Akt potency [1]. The [3.4] spiro ring system in the target compound imposes a fixed spatial orientation of the sulfonamide moiety, reducing the entropic penalty upon target binding and restricting off-target conformations that contribute to polypharmacology [2].

Medicinal Chemistry Drug Discovery Scaffold Design

Cyclic Sulfonamide (Sultam) Hydrogen Bonding Capacity vs. Linear Sulfonamide and Amide Isosteres

The 6,6-dioxide moiety in 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide constitutes a cyclic sulfonamide (sultam) group that possesses dual hydrogen bond acceptor capacity from the sulfonyl oxygens and hydrogen bond donor potential from the ring NH, creating a geometrically constrained hydrogen-bonding array not available to linear sulfonamides or common amide isosteres [1]. In contrast to linear sulfonamides, which exhibit rotational freedom and variable hydrogen-bonding geometry, the cyclic sultam enforces a fixed dihedral angle that enhances binding site complementarity [2]. This structural feature has been exploited in approved therapeutics such as odevixibat, a cyclic sulfonamide approved for progressive familial intrahepatic cholestasis, validating the clinical translatability of the sultam motif [3].

Medicinal Chemistry Isostere Design Hydrogen Bonding

7-Aza Position Regioisomeric Differentiation from 2-Aza and 1-Aza Spiro Analogs: Synthetic and Reactivity Implications

Among the thia-azaspiro[3.4]octane 6,6-dioxide family, the 7-aza regioisomer (CAS 2361792-29-0) presents distinct synthetic and reactivity profiles compared to the 2-aza analog (6-Thia-2-azaspiro[3.4]octane 6,6-dioxide, CAS 1446355-52-7) and 1-aza analog (1lambda6-Thia-7-azaspiro[3.4]octane 1,1-dioxide hydrochloride, CAS 1952254-01-1) . The 7-aza position places the secondary amine nitrogen within the five-membered thiane-1,1-dioxide ring, whereas the 2-aza regioisomer positions the nitrogen in the cyclobutane-derived ring, fundamentally altering nucleophilicity, pKa, and steric accessibility for downstream functionalization [1]. Additionally, the target compound is commercially available as the free base (MW 161.22), whereas the 1-aza analog is primarily supplied as the hydrochloride salt (MW 197.69), introducing differences in solubility, handling requirements, and compatibility with base-sensitive reaction conditions .

Organic Synthesis Building Block Selection Regioselectivity

[3.4] Spiro Ring Size Optimization vs. [3.3], [3.5], and [4.4] Azaspiro Sulfonamide Analogs

The [3.4] spiro ring system of 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide occupies a specific region of conformational space distinct from other spiro ring sizes in the thia-azaspiro family. The compound features a four-membered cyclobutane ring and a five-membered thiane-1,1-dioxide ring, producing a unique dihedral angle distribution and three-dimensional vector orientation compared to [3.3] analogs (6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide), [3.5] analogs (6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide), and [4.4] analogs (1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione) [1]. In medicinal chemistry applications, spirocyclic sulfonamides have demonstrated that ring size directly modulates target selectivity, with the [3.4] system representing a balance between conformational rigidity (enhanced by the smaller cyclobutane ring) and synthetic accessibility (enabled by the five-membered heterocycle) [2]. Spirocyclic scaffolds in general have been shown to enable fine-tuning of molecular physicochemical properties and conformational preferences, with each ring-size combination offering a distinct property profile [3].

Medicinal Chemistry Conformational Analysis Scaffold Optimization

Documented Incorporation in Advanced Synthetic Intermediates vs. Uncharacterized Analogs

6-Thia-7-azaspiro[3.4]octane 6,6-dioxide serves as the core scaffold for more complex drug-like molecules, as evidenced by its incorporation into patented compounds such as the derivative 7-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperidin-4-yl]-2λ⁶-thia-7-azaspiro[3.4]octane 2,2-dioxide disclosed in US20240398781 [1]. This patent exemplification demonstrates the synthetic tractability of the 7-aza spiro scaffold in multi-step sequences and validates its utility in producing functionalized derivatives with potential therapeutic relevance [2]. In contrast, many closely related thia-azaspiro analogs lack equivalent documentation of successful downstream derivatization, leaving their synthetic utility unproven in the primary literature . Recent synthetic methodology reports have specifically highlighted azaspiro[3.4]octanes as step-economically accessible and scalable multifunctional modules for drug discovery chemistry, further substantiating the practical viability of this specific scaffold class [3].

Synthetic Chemistry Building Block Validation Patent Literature

Validated Research and Industrial Application Scenarios for 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide


Medicinal Chemistry: Spirocyclic Sulfonamide Lead Optimization Targeting Kinase Selectivity

The 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide scaffold is directly applicable to kinase inhibitor programs requiring improved selectivity profiles. Based on class-level evidence demonstrating that spirocyclic sulfonamides achieve up to 1000-fold selectivity improvements for Akt over PKA compared to non-spirocyclic precursors [1], this building block provides a validated starting point for designing selective kinase inhibitors. The rigid [3.4] spiro framework constrains the sulfonamide moiety in a fixed orientation that can be exploited to achieve target-specific binding while minimizing off-target engagement [2]. Researchers should prioritize this scaffold when selectivity windows between closely related kinases are a critical optimization parameter.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of only 161.22 g/mol and a high Fsp³ character inherent to its spirocyclic architecture, 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide meets the physicochemical criteria for fragment-based screening libraries [1]. The secondary amine functionality provides a conjugation handle for DNA-encoded library (DEL) construction or fragment elaboration via amide bond formation, reductive amination, or N-arylation [2]. The documented synthetic accessibility of azaspiro[3.4]octanes through step-economic routes [3] ensures that hits identified from fragment screens can be efficiently progressed to lead series without prohibitive synthetic bottlenecks. This scaffold is particularly well-suited for DEL applications targeting challenging protein-protein interaction interfaces where three-dimensional fragment diversity is essential.

Cyclic Sulfonamide (Sultam) Isostere Replacement in Established Pharmacophores

The 6,6-dioxide moiety constitutes a cyclic sulfonamide (sultam) that serves as a geometrically constrained isostere for carboxylic acids, amides, and linear sulfonamides in established pharmacophores [1]. The clinical approval of odevixibat, a cyclic sulfonamide therapeutic [2], validates the translational viability of the sultam motif and supports its use in scaffold-hopping campaigns. The dual hydrogen bond acceptor capacity of the sulfonyl oxygens combined with the hydrogen bond donor potential of the ring NH creates a binding interaction profile distinct from common isosteres, offering a differentiated strategy for improving potency, selectivity, or pharmacokinetic properties in mature lead series. This scaffold should be prioritized when standard isostere replacements (e.g., amide-to-ester, carboxylic acid-to-tetrazole) have failed to deliver adequate property improvements.

Synthetic Methodology Development and Chemical Biology Probe Synthesis

The 7-aza free base form of 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide provides a versatile platform for synthetic methodology development, particularly for reactions exploring nitrogen functionalization of sterically constrained secondary amines [1]. Unlike the hydrochloride salt forms of related analogs [2], the free base eliminates the need for salt-exchange or neutralization steps, streamlining reaction optimization and improving compatibility with moisture-sensitive or base-sensitive transformations. The documented patent exemplification of 7-substituted derivatives [3] provides a validated framework for developing new N-functionalization methods, cross-coupling reactions, or spirocyclic ring-expansion strategies. This building block is especially valuable for academic and industrial groups developing new synthetic methodologies where scaffold generality and reproducibility are paramount.

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